2-Bromo-4,6-difluorophenyl isocyanate
Overview
Description
2-Bromo-4,6-difluorophenyl isocyanate is a useful research compound. Its molecular formula is C7H2BrF2NO and its molecular weight is 234 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental and Health Impact Studies
Research on compounds structurally similar to 2-Bromo-4,6-difluorophenyl isocyanate, like isocyanates in general, plays a crucial role in understanding their environmental behavior, toxicological effects, and potential applications in various fields. For instance, studies on isocyanates and related brominated compounds have been focused on their environmental concentrations, toxicology, and implications for human health and safety.
Environmental Presence and Toxicology : The environmental concentration and toxicological impacts of brominated compounds, including those used in flame retardants and pesticides, have been extensively reviewed. These substances are ubiquitous in the environment due to their widespread use and persistence. Research has highlighted the need for understanding their environmental behavior, human exposure routes, and potential health effects (Koch & Sures, 2018)[https://consensus.app/papers/concentrations-toxicology-246tribromophenol-koch/9e9f694cdd2a567d963b0aea9511bb10/?utm_source=chatgpt].
Occupational Exposure to Isocyanates : The mechanisms of action following inhalation exposure to isocyanates, which are key components in the manufacture of polyurethanes, have been reviewed. These studies underline the significance of occupational safety measures and health risk assessments in environments where isocyanates are used (Nakashima, Takeshita, & Morimoto, 2002)[https://consensus.app/papers/review-exposure-isocyanates-mechanisms-action-nakashima/13d8ee6ad1d756498b8e031dfd5a11d9/?utm_source=chatgpt].
Chemical Reactions and Industrial Applications : Research into the reactions of CO2 and CO2 analogs with reagents containing Si-H and Si-N units provides insights into the industrial applications of such reactions, including the synthesis of room temperature vulcanizers, siloxanes, ureas, and isocyanates. These findings have direct relevance to the development of new materials and processes in the chemical industry (Kraushaar, Schmidt, Schwarzer, & Kroke, 2014)[https://consensus.app/papers/reactions-analogs-reagents-containing-si–h-si–n-units-kraushaar/bb2fa1bc8a995468958ca72c1a2d03ed/?utm_source=chatgpt].
Non-Isocyanate Polyurethanes : Given the health concerns associated with isocyanates, there has been significant interest in developing non-isocyanate polyurethanes (NIPUs) using sustainable and less hazardous materials. Advances in this area offer potential for safer alternatives in applications where traditional isocyanate-based polyurethanes are used, including adhesives, coatings, and foams (Rokicki, Parzuchowski, & Mazurek, 2015)[https://consensus.app/papers/nonisocyanate-polyurethanes-synthesis-properties-rokicki/3d139f456bed516ea100b7f601958aab/?utm_source=chatgpt].
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-4,6-difluorophenyl isocyanate is a chemical compound used in various biochemical applications Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of this compound involves its interaction with these targets. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with these targets, leading to various chemical reactions . The exact changes resulting from these interactions would depend on the specific target and the reaction conditions.
Pharmacokinetics
Isocyanates are generally known for their reactivity and potential for bioaccumulation . The bioavailability of this compound would depend on factors such as its route of administration and the physiological condition of the individual.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its reactivity, it could potentially lead to modifications of biomolecules, which could in turn influence various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include factors such as temperature, pH, and the presence of other reactive substances. For instance, isocyanates are known to react with water, which could potentially influence their stability and reactivity .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYGRLJCFTSBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369862 | |
Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-48-2 | |
Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-difluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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